Compound Description: Ethyl 4-bromo-3-hydroxybutanoate [] serves as a key starting material in the synthesis of ethyl 3-anilinocrotonate.
Relevance: This compound is a direct precursor to ethyl 3-anilinocrotonate []. It undergoes a series of transformations, including acylation with phenyl isocyanate followed by a base-mediated cyclization and elimination, to ultimately yield the target compound.
Ethyl 4-bromo-3-(N-phenylcarbamoyloxy)butanoate
Compound Description: This compound is an intermediate formed during the synthesis of ethyl 3-anilinocrotonate [].
Relevance: Ethyl 4-bromo-3-(N-phenylcarbamoyloxy)butanoate is structurally similar to ethyl 3-anilinocrotonate, sharing the same butanoate ester core and differing in the substituent at the 3-position. This intermediate is generated by reacting ethyl 4-bromo-3-hydroxybutanoate with phenyl isocyanate [].
Ethyl 4-anilinocrotonate
Compound Description: Ethyl 4-anilinocrotonate is a positional isomer of ethyl 3-anilinocrotonate, differing in the position of the anilino substituent on the crotonate backbone [].
Relevance: This compound shares the same core structure and functional groups as ethyl 3-anilinocrotonate, highlighting the potential for positional isomerism in this class of compounds [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Antioxidant and plant coumarin glucoside. Exerts SOD-mimetic effects and reduces superoxide radicals generation. Inhibitory effects of chemically induced oxidative DNA damage and carcinogenesis in vivo. Esculin analytical standard provided with w/w absolute assay, to be used for quantitative titration. Esculin is a coumarin glucoside occuring in horse chestnut. It is used in the identification of bacterial species such as listeria strains. Esculin is a hydroxycoumarin that is the 6-O-beta-D-glucoside of esculetin. It has a role as an antioxidant and a metabolite. It is a beta-D-glucoside and a hydroxycoumarin. It derives from an esculetin. Esculin is found in barley. Vitamin C2 is generally considered a bioflavanoid, related to vitamin P esculin is a glucoside that naturally occurs in the horse chestnut (Aesculus hippocastanum), California Buckeye (Aesculus californica) and in daphnin (the dark green resin of Daphne mezereum). Esculin belongs to the family of Glycosyl Compounds. These are carbohydrate derivatives in which a sugar group is bonded through its anmoeric carbonA to another group via a C-, S-,N-,O-, or Se- glycosidic bond. A derivative of COUMARIN with molecular formula C15H16O9.
(S)-Flurbiprofen is the COX-active enantiomer of the non-selective COX inhibitor flurbiprofen with IC50 values of 0.48 and 0.47 µM for COX-1 and COX-2, respectively, in guinea pig whole blood. It inhibits the release of 6-keto prostaglandin F1α (6-keto-PGF1α;) and thromboxane B2 (TXB2;) from rat whole blood, gastric mucosa, lung, and jejunal tissue ex vivo in a dose-dependent manner. (S)-Flurbiprofen (1 nM) inhibits basal and bradykinin-, serotonin-, and histamine-stimulated prostaglandin E2 (PGE2) release from isolated skin flaps of rat lower hind paws. It also inhibits release of the neuroinflammatory marker calcitonin gene-related peptide (CGRP;) when used at a concentration of 1 μM. In vivo, (S)-flurbiprofen reduces the number of flinches per minute in the formalin test in rats, indicating antinociceptive activity. Esflurbiprofen, also known as BTS-24332; SFPP; TT-063, is a cyclooxygenase (COX) inhibitor indicated for the treatment of osteoarthritis pain and inflammation.
ESI-05 is an inhibitor of exchange protein activated by cAMP 2 (Epac2) that inhibits cAMP-induced Epac2 guanine nucleotide exchange factor (GEF) activity with an IC50 value of 0.43 µM in a cell-free assay. It is selective for Epac2 over Epac1 and PKA at 25 µM. ESI-05 (1, 5, 10, and 25 µM) reduces activation of the GTPase RAP1 induced by the Epac-selective cAMP analog 007-AM in HEK293 cells expressing Epac2 but has no effect in HEK293 cells expressing Epac1. Novel Epac2 selective inhibitor ESI-05 is an Epac2 selective inhibitor.
Erythromycylamine is a macrolide antibiotic and an active metabolite of dirithromycin. It is active against a variety of bacteria, including strains of S. pyogenes, S. pneumoniae, L. monocytogenes, and B. pertussis (MICs = 0.06-0.12, 0.06-0.12, 1-2, and 0.015-0.25 µg/ml, respectively). It is also active against 28 clinical isolates of M. avium complex (MAC) isolated from patients with AIDS (MICs = 4-16 µg/ml). Erythromycylamine inhibits polylysine and polyproline synthesis in a cell-free assay. Erythromycylamine is a macrolide antibiotic and an active metabolite of dirithromycin. It is active against a variety of bacteria, including strains of S. pyogenes, S. pneumoniae, L. monocytogenes, and B. pertussis. It is also active against 28 clinical isolates of M. avium complex (MAC) isolated from patients with AIDS. Erythromycylamine inhibits polylysine and polyproline synthesis in a cell-free assay.
Eslicarbazepine is an aromatic anticonvulsant similar to oxcarbazepine that is used in combination with other antiepileptic agents as therapy of partial onset seizures. Eslicarbazepine is associated with a low rate of transient serum enzyme elevations during therapy and has been implicated in rare instances of clinically apparent liver injury. Adjunctive Therapy for Adults with Partial-Onset Seizures
Eslicarbazepine acetate is a sodium channel blocker (IC50 = 138 nM in a radioligand binding assay). It inhibits sodium uptake in a dose-dependent manner in rat cortical synaptosomes at concentrations ranging from 30-300 μM. In vivo, oral and i.p. administration of eslicarbazepine acetate is protective against seizures induced by maximal electroshock (MES) in mice with ED50 values of 4.7 and 6.3 mg/kg, respectively, which are well below the median toxic dose (TD50) values of 358.7 and 78.6 mg/kg for oral and i.p. administration respectively. High-dose administration (30 mg/kg) of eslicarbazepine acetate prevents picrotoxin-induced seizures in rats. Low-dose administration (10 mg/kg) does not suppress picrotoxin-induced seizures, however, it reduces seizure number and duration. Formulations containing eslicarbazepine acetate have been used for the treatment of partial-onset seizures. Eslicarbazepine acetate is the acetate ester, with S configuration, of licarbazepine. An anticonvulsant, it is approved for use in Europe and the United States as an adjunctive therapy for epilepsy. It has a role as an anticonvulsant and a drug allergen. It is an acetate ester, a dibenzoazepine, a carboxamide and a member of ureas. It derives from a licarbazepine. Eslicarbazepine acetate (ESL) is an anticonvulsant medication approved for use in Europe, the United States and Canada as an adjunctive therapy for partial-onset seizures that are not adequately controlled with conventional therapy. Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body. Eslicarbazepine's mechanism of action is not well understood, but it is known that it does exert anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels, thus preventing their return to the activated state during which seizure activity can occur. Eslicarbazepine acetate is marketed as Aptiom in North America and Zebinix or Exalief in Europe. It is available in 200, 400, 600, or 800mg tablets that are taken once daily, with or without food. Eslicarbazepine acetate is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression and hyponatremia. It is recommended that patients taking eslicarbazepine acetate be monitored for suicidality.
Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010. A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.